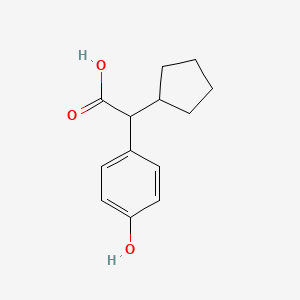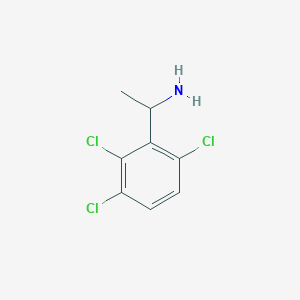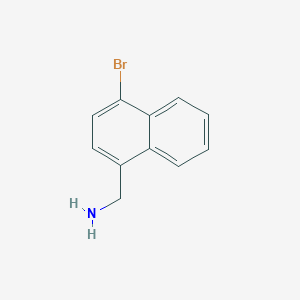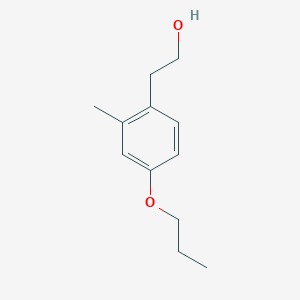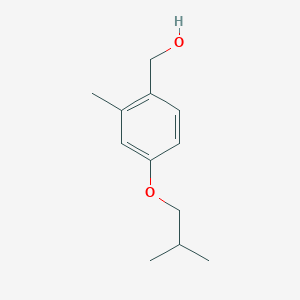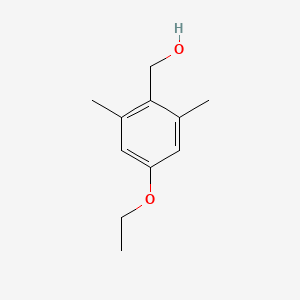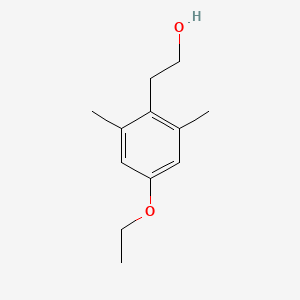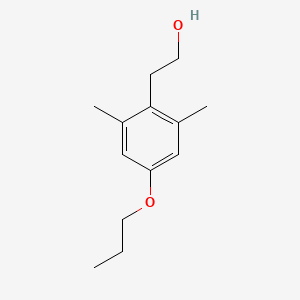
2,6-Dimethyl-4-n-propoxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-n-propoxybenzyl alcohol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at positions 2 and 6, and a propoxy group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dimethyl-4-n-propoxybenzyl alcohol involves the reaction of 2,6-dimethylphenol with n-propyl bromide in the presence of a base, such as potassium carbonate, to form 2,6-dimethyl-4-n-propoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-n-propoxybenzyl alcohol can undergo various chemical reactions, including:
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: 2,6-Dimethyl-4-n-propoxybenzaldehyde or 2,6-Dimethyl-4-n-propoxybenzoic acid.
Reduction: 2,6-Dimethyl-4-n-propylbenzene.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
2,6-Dimethyl-4-n-propoxybenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-n-propoxybenzyl alcohol depends on the specific reaction or application. In oxidation reactions, the alcohol group is typically converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent . In reduction reactions, the alcohol is converted to a hydrocarbon by the addition of electrons from the reducing agent . The molecular targets and pathways involved vary based on the specific chemical transformation being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzyl alcohol: Lacks the propoxy group, resulting in different chemical properties and reactivity.
4-n-Propoxybenzyl alcohol: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-methoxybenzyl alcohol: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical behavior.
Uniqueness
The combination of these substituents provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts .
Properties
IUPAC Name |
(2,6-dimethyl-4-propoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-5-14-11-6-9(2)12(8-13)10(3)7-11/h6-7,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKREIQKMKLICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
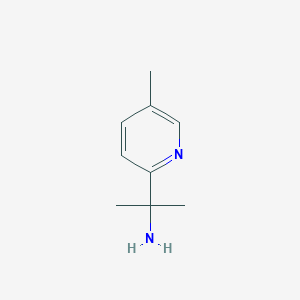
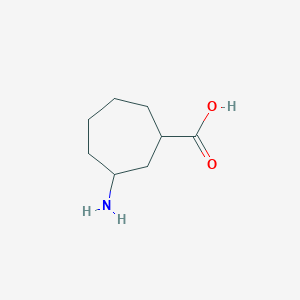
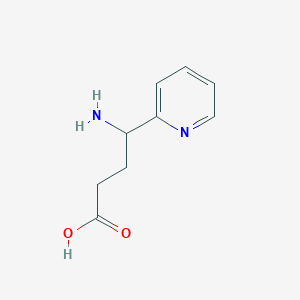
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol](/img/structure/B7901376.png)
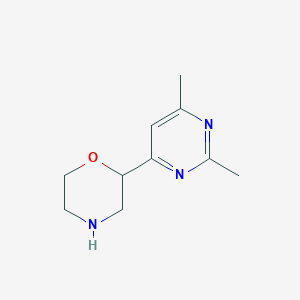
![5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B7901386.png)
